molecular formula C18H22O4 B11522574 3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11522574
M. Wt: 302.4 g/mol
InChI Key: HTOSROIQTYBIIH-UHFFFAOYSA-N
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Description

3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structural features, including a butyl group at the third position, methyl groups at the fourth and eighth positions, and a 2-oxopropoxy group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 3-butyl-2-oxopropanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where the condensation reaction occurs under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or chromatography, followed by purification steps to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of chromen-2-ones are explored for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: A simpler coumarin derivative with hydroxyl and methyl groups.

    7-ethoxy-4-methyl-2H-chromen-2-one: A coumarin derivative with an ethoxy group at the seventh position.

    3-butyl-4,8-dimethyl-2H-chromen-2-one: A compound similar to the target compound but lacking the 2-oxopropoxy group.

Uniqueness

3-butyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of the 2-oxopropoxy group at the seventh position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C18H22O4/c1-5-6-7-15-12(3)14-8-9-16(21-10-11(2)19)13(4)17(14)22-18(15)20/h8-9H,5-7,10H2,1-4H3

InChI Key

HTOSROIQTYBIIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C

Origin of Product

United States

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